2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide
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Overview
Description
The compound “2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thienopyrimidinone group, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of thiazolopyrimidines were synthesized by the reaction of 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with appropriate substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid .
Molecular Structure Analysis
The molecular formula of the compound is C14H10FN3O2S . The structure includes a thieno[3,2-d]pyrimidin-3(4H)-one core, substituted at the 7-position with a 4-fluorophenyl group and at the 2-position with an acetamide group .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.31 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.
Scientific Research Applications
Antimicrobial Activity
A study by Kerru et al. (2019) delved into the synthesis of novel thienopyrimidine linked rhodanine derivatives, showcasing their preparation and evaluation for in vitro antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal potency against various strains, highlighting their potential as new antimicrobial agents (Kerru et al., 2019).
Antitumor and Anti-inflammatory Agents
Research by Tolba et al. (2018) focused on synthesizing new thienopyrimidine heterocyclic compounds, examining them for antimicrobial and anti-inflammatory properties. These compounds exhibited remarkable activity against fungi, bacteria, and inflammation, suggesting their potential as both antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Neuroinflammation Imaging
Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines with high affinity and selectivity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluorine-18 labeled analogues, showed promising results in vivo for PET imaging of neuroinflammation, indicating their potential application in diagnosing and studying neurodegenerative disorders (Damont et al., 2015).
Anticancer Activities
Hafez and El-Gazzar (2017) explored the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These compounds displayed potent anticancer activity on various human cancer cell lines, comparable to doxorubicin in some cases, underscoring their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).
Future Directions
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-24(16-5-3-2-4-6-16)18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)14-7-9-15(22)10-8-14/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBDSUVVBGJNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide |
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